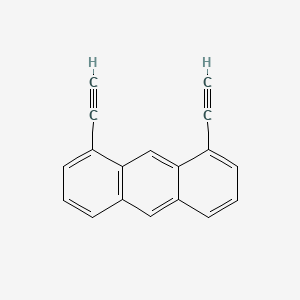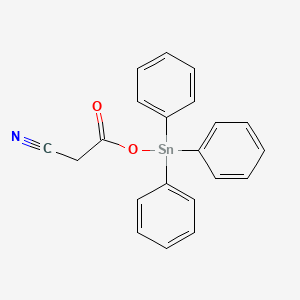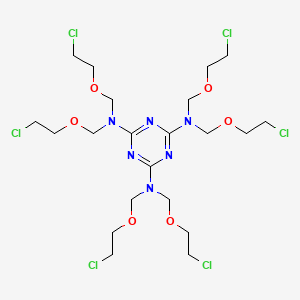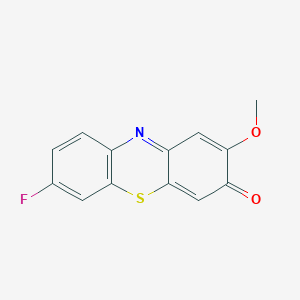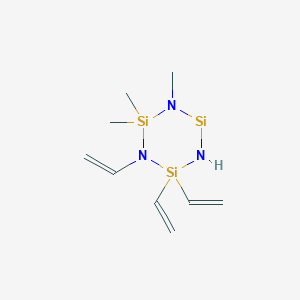
Trimethyltrivinylcyclotrisilazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyltrivinylcyclotrisilazane, also known as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane, is a chemical compound with the molecular formula C9H21N3Si3. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its unique structure, which includes three silicon atoms bonded to nitrogen and carbon atoms, forming a cyclic structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyltrivinylcyclotrisilazane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with ammonia in the presence of a catalyst. The reaction typically occurs at elevated temperatures and results in the formation of the desired cyclic silazane compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors and controlled environments to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyltrivinylcyclotrisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and substituted silazanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyltrivinylcyclotrisilazane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of trimethyltrivinylcyclotrisilazane involves its interaction with various molecular targets. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are facilitated by the presence of silicon and nitrogen atoms in the compound, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilazane: Another silazane compound with similar properties but different structural features.
Trimethylsilylacetylene: A compound with similar reactivity but different applications.
Hexamethylcyclotrisilazane: A cyclic silazane with different substituents.
Uniqueness
Trimethyltrivinylcyclotrisilazane is unique due to its combination of vinyl and methyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its cyclic structure also contributes to its stability and makes it suitable for a wide range of applications .
Properties
Molecular Formula |
C9H19N3Si3 |
|---|---|
Molecular Weight |
253.52 g/mol |
InChI |
InChI=1S/C9H19N3Si3/c1-7-12-14(5,6)11(4)13-10-15(12,8-2)9-3/h7-10H,1-3H2,4-6H3 |
InChI Key |
KNLJAUIHCQAYAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1[Si]N[Si](N([Si]1(C)C)C=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


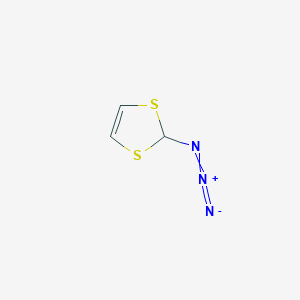
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
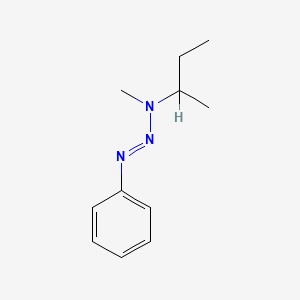
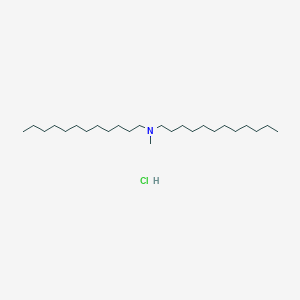
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

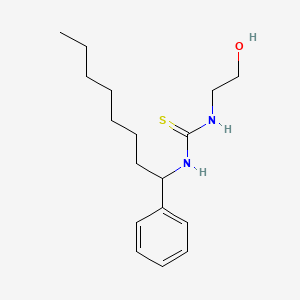

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
